Boc-d-cys(trt)-oh

Übersicht

Beschreibung

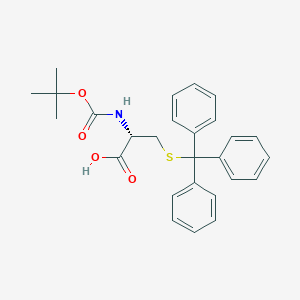

Boc-D-Cys(Trt)-OH, also known as N-α-t.-Boc-S-trityl-D-cysteine, is a chemical compound with the molecular formula C27H29NO4S . It has a molecular weight of 463.59 g/mol . This compound is used as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS .

Synthesis Analysis

Boc-D-Cys(Trt)-OH is used in Boc solid-phase peptide synthesis . It is a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo are facilitated by increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .

Molecular Structure Analysis

Boc-D-Cys(Trt)-OH contains a total of 64 bonds, including 35 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .

Chemical Reactions Analysis

Boc-D-Cys(Trt)-OH is used in Boc solid-phase peptide synthesis . The compound is used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The compound has been used for the derivatization of amino acids, and a reversed-phase HPLC method has been developed for the determination of the Asp, Ser, and Ala enantiomers .

Physical And Chemical Properties Analysis

Boc-D-Cys(Trt)-OH is a white to slight yellow to beige powder . It has an optical rotation of -29.0 - -24.0 ° at a concentration of 1 in ethanol . The compound is clearly soluble in 2 ml DMF at a concentration of 1 mmole .

Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis

Boc-D-Cys: reagents are utilized in high-performance liquid chromatography (HPLC) for the derivatization of amino acids. This allows for the determination of enantiomers of amino acids like Asp, Ser, and Ala .

Peptide Synthesis

In peptide and protein science, Boc-D-Cys plays a crucial role in protecting cysteine residues during synthesis. It’s compared with other Cys protecting groups for its efficiency and conditions required for deprotection .

Protein Chemistry

The compound is also significant in protein chemistry where it’s used to protect the thiol group of cysteine during the synthesis of peptides and proteins, preventing unwanted reactions .

Acid Lability Research

Research into the acid lability of cysteine protecting groups often involves Boc-D-Cys . It serves as a reference point for studying new protecting groups like diphenylmethyl (Dpm) based on carbocation stability .

Enantiomeric Separation

Boc-D-Cys: is used in methods developed for the separation of enantiomers, which is vital in the pharmaceutical industry to ensure the correct chirality of drugs .

Analytical Method Development

It’s involved in the development of analytical methods where its properties are leveraged to create more accurate and reliable assays for various biochemical analyses .

Wirkmechanismus

Target of Action

Boc-D-Cys(Trt)-OH, also known as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), is primarily used in the field of peptide and protein chemistry . Its primary targets are amino acids, specifically the enantiomers of aspartic acid (Asp), serine (Ser), and alanine (Ala) . These amino acids play crucial roles in various physiological functions, including neurotransmission and hormonal synthesis and secretion .

Mode of Action

Boc-D-Cys(Trt)-OH interacts with its targets through a process called pre-column derivatization . In this process, amino acids are rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus Boc-D-Cys . This interaction results in the formation of derivatives that can be detected by their fluorescence .

Biochemical Pathways

The interaction of Boc-D-Cys(Trt)-OH with amino acids affects the biochemical pathways associated with the physiological functions of these amino acids. For instance, D-serine is involved in regulating neurotransmission , and D-aspartic acid controls the synthesis and secretion of hormones such as testosterone and melatonin . D-alanine is considered to be involved in the control of blood glucose levels .

Pharmacokinetics

Its use in the derivatization of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .

Result of Action

The result of Boc-D-Cys(Trt)-OH’s action is the successful determination of the enantiomers of Asp, Ser, and Ala . This is achieved through the separation of these amino acid enantiomers on a reversed-phase column, with their resolution values being higher than 2.14 .

Action Environment

The action of Boc-D-Cys(Trt)-OH can be influenced by various environmental factors. It’s worth noting that the derivatization process involving Boc-D-Cys(Trt)-OH is carried out at room temperature , suggesting that temperature could be a significant environmental factor.

Safety and Hazards

Boc-D-Cys(Trt)-OH is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Zukünftige Richtungen

The future directions of Boc-D-Cys(Trt)-OH are likely to be in the field of peptide and protein synthesis, given its role as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOWOURWBDELG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-d-cys(trt)-oh | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

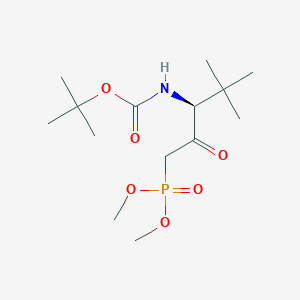

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

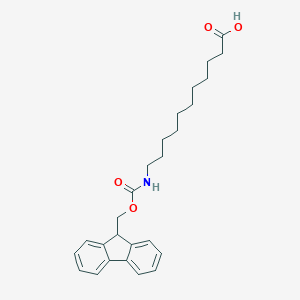

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

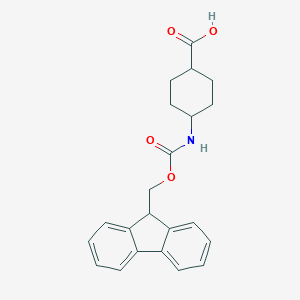

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)